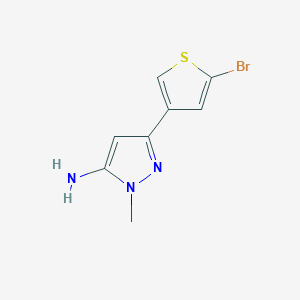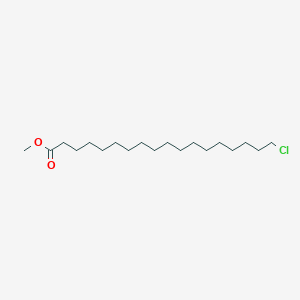
18-Chlorooctadecanoic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 18-chlorooctadecanoate can be synthesized through the chlorination of methyl stearate. The process involves the following steps:
Chlorination: Methyl stearate is reacted with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. This introduces a chlorine atom at the 18th carbon position.
Purification: The reaction mixture is then purified using techniques such as distillation or recrystallization to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of methyl 18-chlorooctadecanoate follows similar steps but on a larger scale. Continuous flow reactors and advanced purification systems are employed to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 18-chlorooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form methyl octadecanoate by removing the chlorine atom.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Methyl 18-hydroxyoctadecanoate.
Reduction: Methyl octadecanoate.
Oxidation: 18-chlorooctadecanoic acid.
Applications De Recherche Scientifique
Methyl 18-chlorooctadecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chlorinated fatty acids and esters.
Biology: Studied for its effects on cell membranes and lipid metabolism.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of methyl 18-chlorooctadecanoate involves its interaction with lipid membranes and enzymes. The chlorine atom can influence the compound’s hydrophobicity and reactivity, affecting its incorporation into lipid bilayers and its interaction with proteins. This can lead to changes in membrane fluidity and enzyme activity, impacting various biological processes.
Comparaison Avec Des Composés Similaires
Methyl stearate: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Methyl 9-chlorooctadecanoate: Chlorine atom is positioned at the 9th carbon, leading to different chemical and biological properties.
Methyl 18-bromooctadecanoate: Bromine atom instead of chlorine, resulting in different reactivity and applications.
Uniqueness: Methyl 18-chlorooctadecanoate is unique due to the specific positioning of the chlorine atom at the 18th carbon, which imparts distinct chemical reactivity and biological effects compared to other chlorinated or brominated fatty acid esters.
Propriétés
Formule moléculaire |
C19H37ClO2 |
|---|---|
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
methyl 18-chlorooctadecanoate |
InChI |
InChI=1S/C19H37ClO2/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h2-18H2,1H3 |
Clé InChI |
UWGXRNICYMZHOX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


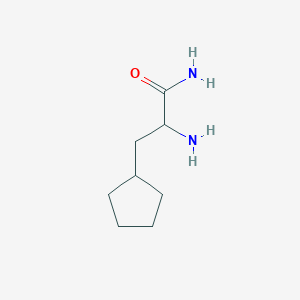

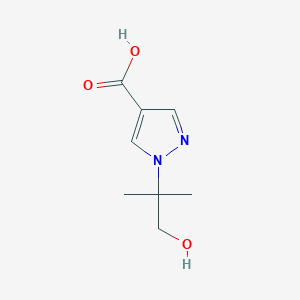
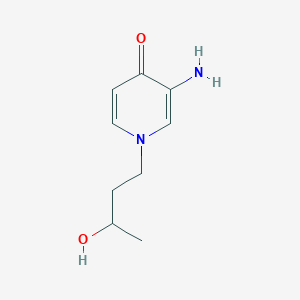
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)

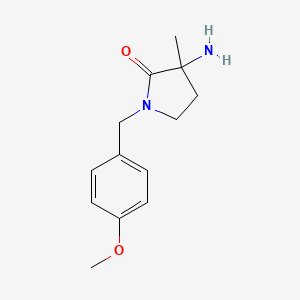
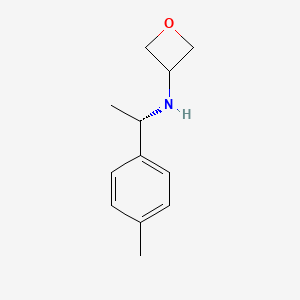



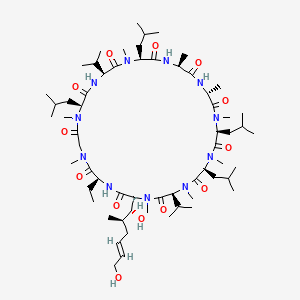
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
